molecular formula C15H10N2O3S B13997697 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol CAS No. 59484-44-5

5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol

Cat. No.: B13997697
CAS No.: 59484-44-5
M. Wt: 298.3 g/mol
InChI Key: SVWPOMJWTYHGNX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The thiazole ring can be further functionalized through cyclization reactions with other reagents.

Common Reagents and Conditions

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Reduction: Reduction of the nitro group yields 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.

    Substitution: Substitution reactions can yield various halogenated derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol: is similar to other thiazole derivatives such as 2-phenyl-1,3-thiazole and 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.

    2-Phenyl-1,3-thiazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    5-(4-Aminophenyl)-2-phenyl-1,3-thiazol-4-ol: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.

Uniqueness

The presence of both a nitrophenyl and a phenyl group in this compound makes it unique compared to other thiazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

59484-44-5

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-phenyl-1,3-thiazol-4-ol

InChI

InChI=1S/C15H10N2O3S/c18-14-13(10-6-8-12(9-7-10)17(19)20)21-15(16-14)11-4-2-1-3-5-11/h1-9,18H

InChI Key

SVWPOMJWTYHGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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